![molecular formula C10H14N6 B1478491 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine CAS No. 2098078-96-5](/img/structure/B1478491.png)
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
Overview
Description
The compound “1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines are known for their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds have shown significant antiproliferative activities against various human cancer cell lines .
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to exhibit antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial agents .
Antiviral Activity
TPs have also shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antiparasitic Activity
TPs have demonstrated antiparasitic activity . This suggests their potential use in the treatment of parasitic infections .
Cardiovascular Applications
These compounds have been utilized in the treatment of cardiovascular disorders . This indicates their potential in cardiovascular drug development .
Treatment of Type 2 Diabetes
TPs have been used in the treatment of type 2 diabetes . This suggests their potential as therapeutic agents in managing this condition .
Antimalarial Activity
TPs have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates their potential use in the development of new antimalarial drugs .
HIV TAR RNA Binding
Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This suggests their potential use in the development of new HIV treatments .
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
properties
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-8-3-9(15-4-7(11)5-15)16-10(14-8)12-6-13-16/h3,6-7H,2,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVUOQFHOMZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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